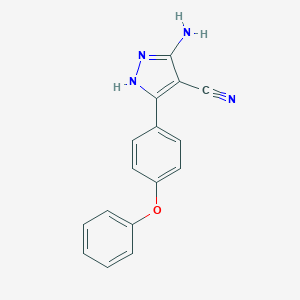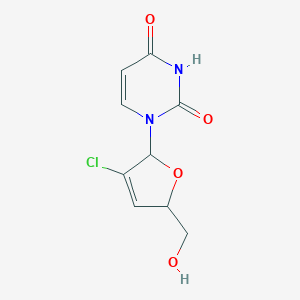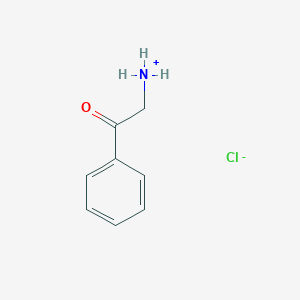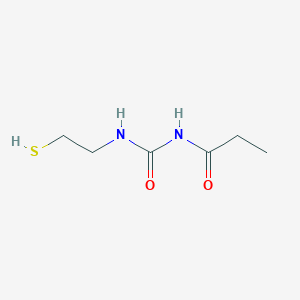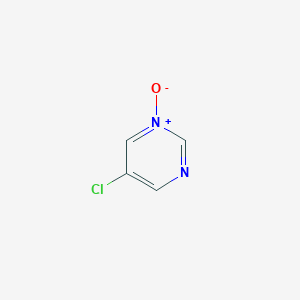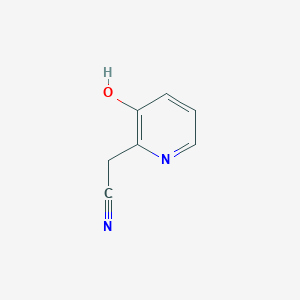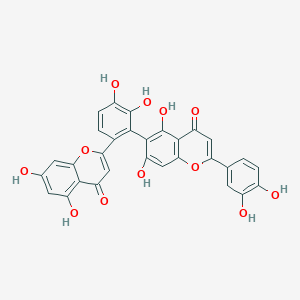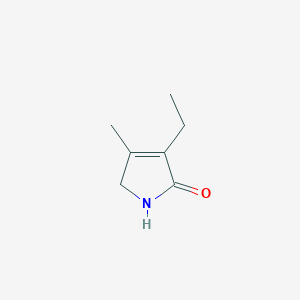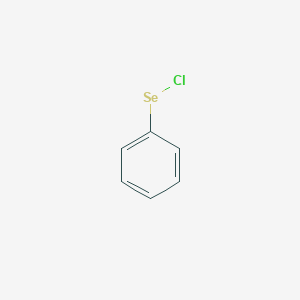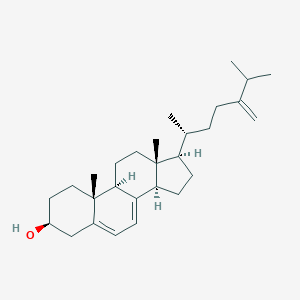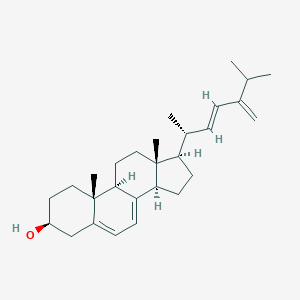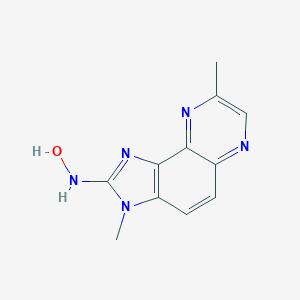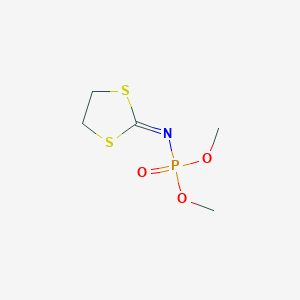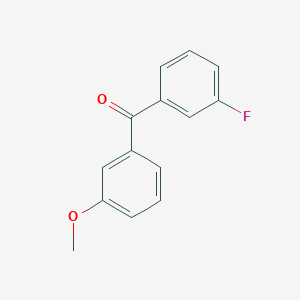![molecular formula C10H8Cl2FNO2 B045672 N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-70-7](/img/structure/B45672.png)
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide (DCAF) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a chemical compound that has been synthesized in the laboratory and has been studied extensively for its mechanism of action and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is based on its ability to interact with specific target molecules in biological systems. It has been shown to bind to various proteins and enzymes, thereby modulating their activity and function. The exact mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is still under investigation, and further studies are needed to fully understand its mode of action.
Effets Biochimiques Et Physiologiques
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to modulate the activity of various enzymes and proteins, thereby affecting various cellular processes such as metabolism, signal transduction, and gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool compound for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. It also has a unique structure and mechanism of action, making it a valuable tool for studying various biological systems. However, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide. One potential application is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another direction is the use of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are also needed to fully understand the mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins and as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide involves the reaction of 2-(dichloroacetyl)-5-fluorophenol with N-methylformamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized and improved over the years to make it more efficient and cost-effective.
Applications De Recherche Scientifique
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. It has also been used as a probe molecule to study the structure and function of biological membranes and receptors.
Propriétés
Numéro CAS |
123732-70-7 |
|---|---|
Nom du produit |
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide |
Formule moléculaire |
C10H8Cl2FNO2 |
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
N-[2-(2,2-dichloroacetyl)-5-fluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H8Cl2FNO2/c1-14(5-15)8-4-6(13)2-3-7(8)9(16)10(11)12/h2-5,10H,1H3 |
Clé InChI |
FJFGLAOZJKUVRN-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
SMILES canonique |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
Synonymes |
Formamide, N-[2-(dichloroacetyl)-5-fluorophenyl]-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



